molecular formula C19H17FN4O3S B10975680 N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-fluorobenzamide

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-fluorobenzamide

Cat. No.: B10975680
M. Wt: 400.4 g/mol
InChI Key: OBRRFIAOYWXTNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative featuring a 2,6-dimethylpyrimidin-4-yl group linked via a sulfamoyl bridge to a phenyl ring substituted with a 4-fluorobenzamide moiety. Its molecular formula is C₁₉H₁₇FN₄O₃S (molar mass: 400.43 g/mol), with a predicted density of 1.426 g/cm³ and pKa of ~7.16 . The dimethylpyrimidine group contributes steric bulk and modulates electronic properties, influencing solubility and reactivity.

Properties

Molecular Formula

C19H17FN4O3S

Molecular Weight

400.4 g/mol

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-4-fluorobenzamide

InChI

InChI=1S/C19H17FN4O3S/c1-12-11-18(22-13(2)21-12)24-28(26,27)17-9-7-16(8-10-17)23-19(25)14-3-5-15(20)6-4-14/h3-11H,1-2H3,(H,23,25)(H,21,22,24)

InChI Key

OBRRFIAOYWXTNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

solubility

>60.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-fluorobenzamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylpyrimidine with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with 4-aminophenyl-4-fluorobenzamide under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-fluorobenzamide is utilized in several scientific research areas:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-fluorobenzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, while the fluorobenzamide moiety may enhance binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Pyrimidine Ring

Compound A : N-{4-[(2,6-Dimethoxy-4-Pyrimidinyl)Sulfamoyl]Phenyl}-4-Nitrobenzamide ()
  • Key Differences: Pyrimidine Substituents: Methoxy (-OCH₃) groups replace methyl (-CH₃) at positions 2 and 5. Benzamide Group: Nitro (-NO₂) replaces fluorine (-F).
  • Nitro substitution enhances electrophilicity but reduces metabolic stability compared to fluorine. Molecular weight increases to C₂₀H₁₉N₅O₇S (485.46 g/mol), affecting solubility and bioavailability .
Compound B : N-{4-[(4,6-Dimethylpyrimidin-2-yl)Sulfamoyl]Phenyl}-4-Fluorobenzamide ()
  • Key Differences :
    • Pyrimidine Substituent Positions : Methyl groups at positions 4 and 6 instead of 2 and 6.
  • Impact :
    • Isomerism alters steric hindrance and electronic distribution.
    • Similar molar mass (400.43 g/mol) but distinct crystal packing and solubility profiles due to positional isomerism .

Modifications to the Benzamide Group

Compound C : N-{4-[(2,6-Dimethylpyrimidin-4-yl)Sulfamoyl]Phenyl}-4-(2-Oxo-2-Phenylacetyl)Benzamide ()
  • Key Differences :
    • Benzamide Substituent : 4-(2-oxo-2-phenylacetyl) replaces 4-fluoro.
  • The bulky phenylacetyl group may sterically hinder target binding .
Compound D : N-[4-[(2,6-Dimethylpyrimidin-4-yl)Sulfamoyl]Phenyl]-2-(4-Propanoylphenoxy)Acetamide ()
  • Key Differences: Acetamide Group: Replaces benzamide, with a propanoylphenoxy side chain.
  • Enhanced conformational flexibility may improve interaction with hydrophobic enzyme pockets .

Heterocyclic Sulfamoyl Variations

Compound E : 2-(1,3-Dioxoisoindolin-2-yl)-4-Methyl-N-(4-(N-(Pyrimidin-2-yl)Sulfamoyl)Phenyl)Pentanamide ()
  • Key Differences :
    • Core Structure : Pentanamide replaces benzamide; dioxoisoindolinyl and pyrimidin-2-yl groups replace dimethylpyrimidine.
  • Impact :
    • Increased molecular complexity (molar mass: C₂₅H₂₅N₅O₅S , 531.56 g/mol) may hinder metabolic clearance.
    • The dioxoisoindolinyl group could enhance π-π stacking interactions in protein binding .

Research Implications

  • Structure-Activity Relationships (SAR) : Fluorine and methyl groups optimize target specificity and metabolic stability, whereas nitro or bulky substituents may compromise pharmacokinetics.
  • Therapeutic Potential: Analogues with flexible side chains (e.g., Compound D) show promise in enzyme inhibition, while steric isomers (Compound B) highlight the importance of crystallography in drug design .
  • Future Directions : Comparative crystallographic studies using SHELX or ORTEP-3 could elucidate conformational differences influencing bioactivity .

Biological Activity

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a sulfamoyl group attached to a pyrimidine moiety and a fluorobenzamide. Its molecular formula is C19H18N4O4SC_{19}H_{18}N_{4}O_{4}S with a molecular weight of 398.44 g/mol. The IUPAC name reflects its intricate arrangement, which influences its biological properties.

Research indicates that compounds with similar structural features often exhibit multiple mechanisms of action. For instance, studies on related sulfamoyl compounds have shown:

  • NF-κB Activation : Some analogs have been found to activate the NF-κB signaling pathway, which plays a crucial role in immune response and inflammation. This activation can enhance the release of immunostimulatory cytokines in human monocytic cell lines (THP-1) and murine dendritic cells .
  • Inhibition of Enzymatic Activity : Sulfamoyl derivatives may inhibit specific enzymes involved in metabolic pathways, contributing to their therapeutic effects against various diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR helps in optimizing the compound's efficacy. A systematic study on substituted sulfamoyl benzamidothiazole compounds revealed that modifications at specific positions could enhance biological activity. For example:

CompoundPosition of SubstitutionBiological Activity
Compound 12,6-DimethylStrong NF-κB activation
Compound 24-FluoroEnhanced anti-inflammatory effects

The presence of the dimethylpyrimidine moiety is critical for maintaining activity, while fluorination at the benzamide position can modulate potency .

Case Studies

  • Immunological Studies : In murine models, certain sulfamoyl compounds were used as co-adjuvants alongside established TLR-4 agonists like monophosphoryl lipid A (MPLA). These combinations resulted in significantly enhanced antigen-specific antibody responses compared to MPLA alone .
  • Cytotoxicity Assessments : The cytotoxic effects of this compound were evaluated in various cancer cell lines. Preliminary results indicated selective toxicity towards tumor cells while sparing normal cells, suggesting potential as an anticancer agent.

Research Findings

Recent studies have focused on the optimization of this compound's analogs for improved efficacy:

  • Cytokine Release : Compounds structurally similar to this compound demonstrated enhanced cytokine release in response to LPS stimulation, indicating their potential as immunomodulators .
  • Kinetic Studies : Kinetic assays showed that certain modifications could prolong the activation period of NF-κB signaling, suggesting that further structural optimizations could yield more potent derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.